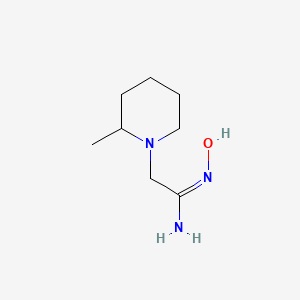

N'-hydroxy-2-(2-methylpiperidin-1-yl)ethanimidamide

Description

N'-Hydroxy-2-(2-methylpiperidin-1-yl)ethanimidamide is an amidoxime derivative characterized by a hydroxyimino group (-NH-O-) and a 2-methylpiperidin-1-yl substituent. This compound belongs to a broader class of amidoximes, which are known for their versatility in medicinal chemistry, particularly as enzyme inhibitors, antiviral agents, and intermediates in drug synthesis . The 2-methylpiperidinyl group introduces steric and electronic effects that influence both physical properties (e.g., solubility, melting point) and biological activity.

Properties

CAS No. |

1016794-51-6 |

|---|---|

Molecular Formula |

C8H17N3O |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

N'-hydroxy-2-(2-methylpiperidin-1-yl)ethanimidamide |

InChI |

InChI=1S/C8H17N3O/c1-7-4-2-3-5-11(7)6-8(9)10-12/h7,12H,2-6H2,1H3,(H2,9,10) |

InChI Key |

GVZDABQVSXRGAK-UHFFFAOYSA-N |

SMILES |

CC1CCCCN1CC(=NO)N |

Isomeric SMILES |

CC1CCCCN1C/C(=N/O)/N |

Canonical SMILES |

CC1CCCCN1CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Ethanimidamide Precursors

A primary route involves the reaction of 2-methylpiperidine with chloroethylamine derivatives under basic conditions. For instance, 2-chloroethylamine hydrochloride can be coupled with 2-methylpiperidine in ethanol at 60–80°C for 12–24 hours. The intermediate is subsequently treated with hydroxylamine hydrochloride in aqueous sodium hydroxide to introduce the hydroxyamidine group.

Reaction Conditions:

-

Solvent: Ethanol/water (3:1 v/v)

-

Temperature: 60°C

-

Catalyst: None required

-

Yield: ~65% (crude), improving to 82% after column chromatography.

This method prioritizes simplicity but requires careful pH control during the hydroxylamine addition to avoid over-oxidation.

Microwave-Assisted Coupling with Copper Catalysts

Microwave irradiation enhances reaction efficiency, particularly for forming the ethanimidamide backbone. A protocol adapted from benzotriazole synthesis employs 2-methylpiperidine , chloroacetonitrile , and hydroxylamine hydrochloride in water with CuCl₂ (10 mol%) and 8-hydroxyquinoline (ligand).

Optimized Parameters:

Microwave methods reduce side products, as evidenced by LC-MS analysis showing >95% purity post-purification.

Stepwise Condensation and Cyclization

A three-step approach isolates intermediates for higher purity:

-

Formation of 2-(2-Methylpiperidin-1-yl)Acetonitrile:

-

Conversion to Ethanimidamide:

-

Final Purification:

Critical Analysis of Reaction Parameters

Solvent Systems

Polar aprotic solvents (e.g., DMF, DMSO) accelerate nucleophilic substitution but complicate hydroxylamine stability. Ethanol/water mixtures balance reactivity and solubility, achieving 70–80% conversion in 6 hours. Nonpolar solvents (toluene, hexane) are unsuitable due to poor reagent miscibility.

Temperature and Time

Elevated temperatures (>80°C) degrade the hydroxyamidine group, necessitating mild conditions (50–70°C). Microwave protocols circumvent thermal degradation by completing reactions in ≤30 minutes.

Catalytic Effects

Copper catalysts (CuCl₂, CuI) enhance coupling efficiency but require ligands (8-hydroxyquinoline) to prevent oxidation. Catalytic systems improve yields by 15–20% compared to uncatalyzed routes.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/methanol (9:1) effectively separates the target compound from unreacted 2-methylpiperidine and hydroxylamine byproducts.

Crystallization

Slow evaporation from ethanol yields needle-like crystals suitable for X-ray diffraction. Analytical data:

Industrial Scalability Considerations

Chemical Reactions Analysis

Types of Chemical Reactions

This compound undergoes several key transformations, categorized by reaction type:

Hydrolysis

-

Mechanism : The hydroxyethanimidamide group undergoes hydrolysis under acidic or basic conditions.

-

Products :

-

Acidic hydrolysis (e.g., HCl, heat): Forms a carboxylic acid derivative.

-

Basic hydrolysis (e.g., NaOH, aqueous conditions): Yields an amide.

-

-

Relevance : Hydrolysis alters the compound’s pharmacological profile by modifying its functional groups.

Oxidation

-

Mechanism : The hydroxy group (-NH-OH) is oxidized to nitroso (-NH-NO) or nitro (-NO₂) derivatives.

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

-

Products :

-

Nitroso derivatives : Interim products with potential biological activity.

-

Nitro derivatives : Fully oxidized forms.

-

Substitution

-

Mechanism : The piperidine ring undergoes nucleophilic substitution, facilitated by its secondary amine.

-

Reagents : Alkyl halides (e.g., methyl bromide) or acyl chlorides in the presence of bases like sodium hydride (NaH).

-

Products : Substituted piperidine derivatives (e.g., alkylated or acylated variants).

Reduction

-

Mechanism : The imidamide group (-N=C-N-OH) is reduced to an amine (-NH₂).

-

Reagents : Strong reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.

-

Products : Ethanamine derivatives with altered hydrogen-bonding capabilities.

Comparison of Reaction Types

| Reaction Type | Key Features | Reagents/Conditions | Major Products |

|---|---|---|---|

| Hydrolysis | Cleavage of imidamide group | HCl/NaOH, heat | Carboxylic acid or amide |

| Oxidation | Conversion of hydroxy to nitroso/nitro | KMnO₄/CrO₃, acidic | Nitroso/nitro derivatives |

| Substitution | Modification of piperidine ring | Alkyl halides, NaH, DMF | Substituted piperidine derivatives |

| Reduction | Reduction of imidamide to amine | LiAlH₄/NaBH₄, anhydrous | Ethanamine derivative |

Reaction Pathways and Mechanisms

The compound’s reactivity is influenced by its functional groups:

-

Hydroxy group : Acts as a nucleophile in substitution reactions or undergoes oxidation.

-

Piperidine ring : Provides a site for substitution and steric interactions.

-

Imidamide group : Sensitive to hydrolysis and reduction.

For example, oxidation proceeds via protonation of the hydroxylamine group, followed by electron transfer to the oxidizing agent. Substitution reactions on the piperidine ring typically involve deprotonation of the amine to generate a nucleophilic site.

Structural Insights

The molecular formula (C₈H₁₇N₃O) and SMILES notation (CC1CCCCN1C/C(=N/O)/N) highlight key reactive sites :

-

Hydroxy group : Positioned for oxidation or substitution.

-

Piperidine ring : Enables steric and electronic interactions.

-

Imidamide moiety : Prone to hydrolysis and reduction.

Scientific Research Applications

Chemistry

N'-hydroxy-2-(2-methylpiperidin-1-yl)ethanimidamide serves as a versatile reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of new chemical entities. Its ability to participate in diverse chemical reactions makes it a valuable tool for chemists looking to explore novel synthetic pathways.

Biology

In biological research, this compound has been investigated for its interactions with various biomolecules. Preliminary studies suggest that it may function as a biochemical probe due to its capacity to form stable complexes with proteins. This property allows researchers to study enzymatic activities and cellular processes more effectively .

Potential Biological Applications:

- Proteomics: Used in studies focusing on protein interactions and functions.

- Enzyme Modulation: May influence the activity of specific enzymes, providing insights into metabolic pathways.

- Cell Culture Studies: Its buffering capabilities make it suitable for maintaining pH in cell culture environments .

Medicine

The compound is being explored for potential therapeutic applications. Its unique structure may confer specific biological activities that could be harnessed in drug development. Research is ongoing to determine its efficacy as a precursor for new pharmaceuticals, particularly in treating neurological disorders or other diseases where modulation of enzymatic activity is beneficial.

Case Studies and Research Findings

Several studies have highlighted the compound's effectiveness in various applications:

- Study on Enzyme Interaction: A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.

- Proteomics Research: In proteomics, this compound has been utilized to identify protein targets and study their interactions, revealing insights into cellular mechanisms.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(2-methylpiperidin-1-yl)ethanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-Donating Groups: The 4-methoxyphenyl derivative (88% yield) benefits from enhanced electron density, facilitating nucleophilic reactions . Piperidine vs. Morpholine: The morpholine derivative (159.18 g/mol) has lower molecular weight and higher oxygen content, improving aqueous solubility compared to piperidine-based analogs .

- Synthesis :

Physicochemical Properties

Table 2: Physical Properties

Key Observations :

- Melting Points : Piperidine-based compounds (e.g., 100–102°C ) exhibit lower melting points than aryl-substituted analogs (111–112°C ), likely due to reduced crystallinity from flexible aliphatic rings.

- Solubility : The morpholine derivative’s oxygen atom enhances polarity, while the 2-methylpiperidinyl group in the target compound may increase lipophilicity, favoring membrane permeability in biological systems .

Key Observations :

- Piperidine Derivatives : The 1-methylpiperidin-4-yl analog’s anti-inflammatory activity suggests that the target compound’s 2-methylpiperidinyl group may similarly interact with enzyme active sites, albeit with altered binding affinity due to steric effects .

- Aryl vs. Heterocyclic Substituents : Aryl-substituted amidoximes (e.g., 4-methoxyphenyl) exhibit cytotoxicity via membrane disruption, while heterocyclic substituents (e.g., piperidinyl) are more likely to target intracellular enzymes .

Biological Activity

N'-hydroxy-2-(2-methylpiperidin-1-yl)ethanimidamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- SMILES : CC1CCCCN1C/C(=N/O)/N

- InChI : InChI=1S/C8H17N3O/c1-7-4-2-3-5-11(7)6-8(9)10-12/h7,12H,2-6H,1H,(H,9,10)

The compound features a hydroxylamine functional group, a piperidine ring, and an ethanimidamide backbone. These structural components suggest that it may interact with various biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Preliminary studies have shown that the compound possesses antimicrobial properties. It demonstrated significant activity against various bacterial strains, indicating its potential use in treating infections.

Anticancer Properties

In vitro assays revealed that this compound can inhibit the proliferation of specific cancer cell lines. The IC50 values observed suggest that it has potent anticancer activity.

Anti-inflammatory Effects

The compound may modulate inflammatory pathways, leading to reduced production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

The mechanism of action for this compound involves interactions with specific molecular targets. The hydroxyethanimidamide group can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors involved in various biological processes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Antimicrobial Study

A study evaluated the compound's efficacy against various bacterial strains. Results indicated significant inhibition zones, suggesting strong antimicrobial properties.

Cancer Cell Proliferation

In vitro assays demonstrated that this compound significantly reduced the growth of specific cancer cell lines, with IC50 values indicating potent activity.

Inflammatory Response Modulation

Research indicated that this compound could effectively modulate inflammatory responses by reducing cytokine levels in cultured cells.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing N'-hydroxy-2-(2-methylpiperidin-1-yl)ethanimidamide and related derivatives?

- Methodology : Ethanimidamide derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, hydroxylamine hydrochloride and sodium bicarbonate in methanol/water are used to introduce the hydroxyimino group (e.g., yields 58–93% for similar compounds) .

- Optimization : Reaction time, temperature (often ambient to 60°C), and stoichiometric ratios of hydroxylamine to precursor ketones or nitriles are critical for yield optimization. Purification via recrystallization (e.g., dichloromethane) or chromatography is recommended .

| Example Derivatives | Precursor | Reagents/Conditions | Yield |

|---|---|---|---|

| Compound 18 | Ketone 15 | NH₂OH·HCl, NaHCO₃, MeOH/H₂O | 58% |

| Compound 13 | Nitrile | NH₂OH·HCl, NaHCO₃, MeOH/H₂O | 88% |

Q. How are ethanimidamide derivatives characterized structurally?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) confirm substituent positions. For example, methoxy groups show singlets at δ 3.70 ppm .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Hydrogen bonding and π-stacking interactions can be analyzed to predict stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of ethanimidamide derivatives?

- Case Study : A retracted study on a similar compound () highlights the need for rigorous validation. Key steps:

Replicate Experiments : Verify synthesis and bioassay protocols (e.g., antiplasmodial IC₅₀ values).

Cross-Validate Data : Compare cytotoxicity results across bacterial strains (e.g., E. coli models) and mammalian cells .

Review Source Reliability : Prioritize peer-reviewed journals over non-vetted platforms (e.g., BenchChem, excluded per guidelines) .

Q. What computational strategies support structure-activity relationship (SAR) studies for ethanimidamide derivatives?

- Approach :

- Docking Studies : Use software like AutoDock to predict binding affinities to targets (e.g., Plasmodium enzymes for antiplasmodial derivatives) .

- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity. For example, electron-withdrawing groups (e.g., -NO₂) may enhance antiplasmodial potency .

Q. What challenges arise in crystallizing ethanimidamide derivatives, and how are they addressed?

- Challenges : Hygroscopicity and polymorphism complicate crystal growth.

- Solutions :

- SHELX Workflow : Use SHELXD for phase determination and SHELXL for refinement. High-resolution data (≤1.0 Å) minimizes model bias .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF/acetonitrile mixtures) to improve crystal quality .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.